molecular formula C21H21FN6 B609755 3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine CAS No. 1802661-73-9

3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine

Cat. No. B609755
M. Wt: 376.44
InChI Key: INGJMHPGMVUEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ONO-8590580 is a GABAAα5 negative allosteric modulator which enhances long-term potentiation and improves cognitive deficits in preclinical models.

Scientific Research Applications

Synthesis and Reactions

  • This compound is involved in the synthesis of new benzimidazole derivatives, which are explored for various chemical reactions and potential applications. For instance, R. Fikry et al. (2015) detailed the synthesis and reactions of new benzimidazole derivatives, highlighting the compound's role in the formation of several heterocyclic structures (Fikry, Ismail, Said, & Hafez, 2015).

Photoisomerization and Molecular Structure

  • Research on the photoisomerization of imidazo[1,2-a]pyridines, like the compound , has provided insights into their molecular structures and reaction mechanisms. Kubík et al. (1996) investigated the preparative photoisomerization of certain imidazo[1,2-a]pyridines, which helps understand the molecular dynamics of similar compounds (Kubík et al., 1996).

Catalyzed Amination

  • The compound is relevant in the context of catalyzed amination processes, which are important in medicinal chemistry and materials chemistry. Masters et al. (2011) discussed the importance of an acid additive in the synthesis of pyrido[1,2-a]benzimidazoles by direct copper-catalyzed amination, highlighting the compound's role in such chemical processes (Masters, Rauws, Yadav, Herrebout, van der Veken, & Maes, 2011).

Cytotoxicity Studies

  • In the field of pharmacology and biochemistry, the compound has been investigated for its impact on cytotoxicity. Hehir et al. (2008) studied dimethyl substituted benzimidazoles and their influence on cytotoxicity, which is crucial for understanding the biological implications of these compounds (Hehir, O'Donovan, Carty, & Aldabbagh, 2008).

Antimicrobial and Cytotoxic Activity

  • The compound has been synthesized as part of a series of derivatives and tested for antimicrobial and cytotoxic activity, which is significant for its potential use in medical applications. Noolvi et al. (2014) synthesized novel azetidine-2-one derivatives of 1H-benzimidazole and evaluated their antimicrobial and cytotoxic activities (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

properties

IUPAC Name

3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6/c1-13-20(22)16(7-18-21(13)25-12-28(18)9-14-3-4-14)26-19-6-5-15(8-23-19)17-10-27(2)11-24-17/h5-8,10-12,14H,3-4,9H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGJMHPGMVUEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C1N=CN2CC3CC3)NC4=NC=C(C=C4)C5=CN(C=N5)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 118278442

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine
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3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine
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3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine
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3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine
Reactant of Route 5
3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine
Reactant of Route 6
3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine

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